2H-1-Benzopyran-3-carboxamide, N,N'-1,4-butanediylbis[2-oxo-
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Overview
Description
2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzopyran core with carboxamide and butanediylbis[2-oxo] functional groups, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- typically involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. This reaction can be carried out under Knoevenagel condensation conditions, which involve the use of a base catalyst such as piperidine or pyridine . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-3-carboxamide, N-[3-(4-fluorophenyl)propyl]-7-hydroxy-2-oxo-
- 2-Hydroxy-2-methyl-2H-1-benzopyran-3-carboxamide
Uniqueness
2H-1-Benzopyran-3-carboxamide, N,N’-1,4-butanediylbis[2-oxo- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
511286-93-4 |
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Molecular Formula |
C24H20N2O6 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-oxo-N-[4-[(2-oxochromene-3-carbonyl)amino]butyl]chromene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O6/c27-21(17-13-15-7-1-3-9-19(15)31-23(17)29)25-11-5-6-12-26-22(28)18-14-16-8-2-4-10-20(16)32-24(18)30/h1-4,7-10,13-14H,5-6,11-12H2,(H,25,27)(H,26,28) |
InChI Key |
CGFYQXPNMWDLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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